(4-Bromo-2-(difluoromethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[4-bromo-2-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPAHMDOPGUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253630 | |
| Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315359-24-0 | |
| Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315359-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-bromo-2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Bromination of 2-(Difluoromethoxy)phenol Derivatives
Bromination of 2-(difluoromethoxy)phenol derivatives is a foundational approach. In this method, 2-(difluoromethoxy)phenol undergoes electrophilic aromatic substitution using brominating agents such as Br₂ or N-bromosuccinimide (NBS) . The para position to the hydroxyl group is activated for bromination due to the electron-donating effect of the hydroxyl group, while the ortho and meta positions are deactivated by the electron-withdrawing difluoromethoxy group.
A representative procedure involves dissolving 2-(difluoromethoxy)phenol in acetic acid at 0–5°C, followed by slow addition of bromine (1.1 equivalents). The reaction proceeds for 12 hours, yielding 4-bromo-2-(difluoromethoxy)phenol with 85–90% efficiency. Subsequent hydroxymethylation is achieved via Mannich reaction with formaldehyde in the presence of a base (e.g., NaOH), producing the target alcohol in 75–80% yield.
Mechanistic Insights
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Electrophilic attack : Bromine (Br⁺) targets the para position relative to the hydroxyl group.
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Steric and electronic effects : The difluoromethoxy group at position 2 directs bromine to position 4 through inductive effects.
Difluoromethoxylation of 4-Bromophenol Derivatives
Nucleophilic Substitution with Chlorodifluoroacetic Acid
A patent-pending method (CN102070420B) describes the introduction of the difluoromethoxy group onto 4-bromo-2-hydroxyphenyl intermediates. The hydroxyl group at position 2 is replaced via reaction with chlorodifluoroacetic acid in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Procedure :
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Substrate preparation : 4-Bromo-2-hydroxyphenylmethanol is dissolved in DMF.
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Reaction : Chlorodifluoroacetic acid (1.2 equivalents) and K₂CO₃ (2 equivalents) are added at 60°C for 8 hours.
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Work-up : The mixture is acidified (pH 2), extracted with ethyl acetate, and purified via column chromatography.
Oxidative Difluoromethoxylation
An alternative route employs difluoromethylation followed by oxidation. For example, 4-bromo-2-mercaptophenylmethanol reacts with difluoromethyl triflate to form a thioether intermediate, which is oxidized to the sulfone using mCPBA (meta-chloroperbenzoic acid). Subsequent elimination yields the difluoromethoxy group.
Hydroxymethylation of 4-Bromo-2-(difluoromethoxy)benzaldehyde
Reduction of Aldehyde Intermediates
4-Bromo-2-(difluoromethoxy)benzaldehyde is a key precursor, reducible to the corresponding alcohol using sodium borohydride (NaBH₄) or LiAlH₄ .
Optimized Protocol :
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Dissolve the aldehyde (1.0 mmol) in THF at 0°C.
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Add NaBH₄ (1.5 equivalents) gradually.
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Stir for 2 hours, quench with water, and extract with dichloromethane.
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Yield: 90–92%.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of 4-bromo-2-(difluoromethoxy)benzoic acid derivatives has been reported, though this method is less common due to challenges in preserving the difluoromethoxy group under reducing conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Directed Bromination | 2-(Difluoromethoxy)phenol | Br₂, NaOH, HCHO | 75–80 | 90–95 | High |
| Nucleophilic Substitution | 4-Bromo-2-hydroxyphenylmethanol | ClCF₂CO₂H, K₂CO₃ | 80–85 | >95 | Moderate |
| Aldehyde Reduction | 4-Bromo-2-(difluoromethoxy)benzaldehyde | NaBH₄ | 90–92 | 98 | High |
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-withdrawing nature of the difluoromethoxy group complicates para-bromination. Using Lewis acids (e.g., FeBr₃) enhances para selectivity by stabilizing the transition state.
Stability of Difluoromethoxy Group
The difluoromethoxy group is prone to hydrolysis under acidic or basic conditions. Reactions should be conducted in anhydrous solvents (e.g., DMF, THF) with strict pH control.
Purification Techniques
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Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves the target compound from byproducts.
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Crystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or nitrous acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Bromo-2-(difluoromethoxy)benzaldehyde or 4-Bromo-2-(difluoromethoxy)benzoic acid.
Reduction: 4-Bromo-2-(difluoromethoxy)phenylmethanol.
Substitution: 4-Amino-2-(difluoromethoxy)phenylmethanol or 4-Nitro-2-(difluoromethoxy)phenylmethanol.
Scientific Research Applications
(4-Bromo-2-(difluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Effects
The substituents on the benzene ring critically influence the compound’s electronic properties, solubility, and reactivity. Key structural analogs include:
Key Observations:
- Solubility: The difluoromethoxy and trifluoromethoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or methoxy substituents .
- Reactivity: The bromine at position 4 is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group allows for oxidation to aldehydes/ketones or esterification .
Stability and Handling
The trifluoromethoxy analog is reported as moisture-sensitive and irritant, requiring storage under dry, inert conditions . The difluoromethoxy variant likely shares similar handling requirements due to hydrolytic sensitivity of the –OCF₂H group.
Biological Activity
(4-Bromo-2-(difluoromethoxy)phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings, including data on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a bromine atom and a difluoromethoxy group, which are significant for its biological activity.
Research indicates that (4-Bromo-2-(difluoromethoxy)phenyl)methanol exhibits its biological effects primarily through the modulation of immune responses. Specifically, it has been identified as a modulator of prostaglandin receptors EP2 and EP4, which are involved in inflammatory processes and cancer progression. By influencing these pathways, the compound may facilitate the reactivation of the immune system in tumor environments, making it a candidate for cancer therapies .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It operates by enhancing immune response mechanisms against tumors, potentially leading to improved outcomes in cancer treatment. For instance, it has been noted to exhibit minimal undesired toxicological effects while effectively modulating immune responses .
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Type | Mechanism | Observed Effects |
|---|---|---|---|
| Patent 3060597 | Various | Immune modulation | Reactivation of immune response in tumors |
| Patent 3060394 | Not specified | Prostaglandin receptor modulation | Minimal toxicity with effective immune response |
Case Study 1: Immune Modulation
In a study examining immune modulation by phenyl derivatives, (4-Bromo-2-(difluoromethoxy)phenyl)methanol was highlighted for its ability to reactivate T-cell responses in tumor-bearing mice. This study used a model where the compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression compared to controls .
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on various derivatives indicated that (4-Bromo-2-(difluoromethoxy)phenyl)methanol exhibited low cytotoxicity towards normal cells while maintaining efficacy against cancer cells. This selectivity is crucial for developing safe therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing (4-Bromo-2-(difluoromethoxy)phenyl)methanol in laboratory settings?
The compound can be synthesized via nucleophilic substitution or bromination of precursor aromatic alcohols. For example, bromination of 2-(difluoromethoxy)phenylmethanol derivatives using brominating agents (e.g., NBS or Br₂ in controlled conditions) is a common approach. Reflux methods in ethanol or THF, as described for structurally related brominated aromatic alcohols, are effective for achieving high yields . Optimization of reaction time (typically 4–12 hours) and temperature (60–80°C) is critical to minimize side products like di-brominated species.
Q. How should researchers characterize the purity and structural integrity of (4-Bromo-2-(difluoromethoxy)phenyl)methanol?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the difluoromethoxy group (-OCF₂H) and bromine substitution patterns. The bromine atom induces distinct deshielding effects on adjacent protons .
- HPLC-MS : To assess purity (>98%) and detect trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are recommended .
- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity.
Q. What purification strategies are effective for isolating (4-Bromo-2-(difluoromethoxy)phenyl)methanol from reaction mixtures?
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient) separates the target compound from unreacted starting materials or brominated byproducts .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals. Slow evaporation at 2–8°C enhances crystal formation .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of volatile brominated or fluorinated intermediates .
- Storage : Stable at 2–8°C in airtight containers; avoid exposure to moisture to prevent hydrolysis of the difluoromethoxy group .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of (4-Bromo-2-(difluoromethoxy)phenyl)methanol?
DFT methods (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrostatic Potential Surfaces : To identify reactive sites for electrophilic/nucleophilic attacks.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions and stability. The electron-withdrawing bromine and difluoromethoxy groups lower HOMO energy, reducing oxidative susceptibility .
- Vibrational Frequencies : IR spectral peaks for C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds can be validated against experimental data .
Q. What mechanistic insights explain the regioselectivity of bromination in this compound’s synthesis?
Bromination typically occurs para to the electron-donating methoxy group due to:
- Directing Effects : The difluoromethoxy group (-OCF₂H) acts as a meta-director, while hydroxyl (-OH) or methyl groups direct bromination to ortho/para positions.
- Steric Effects : Bulky substituents at the 2-position (e.g., difluoromethoxy) favor bromination at the 4-position . Kinetic studies using in situ NMR or LC-MS can monitor intermediate formation .
Q. How does the difluoromethoxy group influence the compound’s stability under acidic or basic conditions?
- Acidic Hydrolysis : The -OCF₂H group undergoes slow hydrolysis to -OH, generating 4-bromo-2-hydroxyphenylmethanol.
- Basic Conditions : The compound is more stable, but prolonged exposure may lead to elimination reactions. Stability assays (e.g., pH 1–13, 25–60°C) with HPLC monitoring are recommended .
Q. What are the potential applications of this compound as a building block in pharmaceutical intermediates?
- Schiff Base Formation : Reacts with aldehydes/amines to form imine derivatives for metal coordination complexes (e.g., catalysts or sensors) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using the bromine substituent enables aryl-aryl bond formation for drug candidates (e.g., kinase inhibitors) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Comparative Analysis : Cross-validate NMR and IR spectra with computational predictions (DFT) and structurally analogous compounds (e.g., 4-bromo-2-(trifluoromethoxy)phenyl derivatives) .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths and angles, resolving ambiguities in substitution patterns .
Methodological Tables
Q. Table 1. Key Characterization Data
Q. Table 2. Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C | Higher yields, risk of byproducts |
| Solvent | Ethanol/THF | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
